molecular formula C9H18ClNO2 B3034608 cis-Ethyl 3-methylpiperidine-4-carboxylate hcl CAS No. 1956355-54-6

cis-Ethyl 3-methylpiperidine-4-carboxylate hcl

Cat. No.: B3034608
CAS No.: 1956355-54-6
M. Wt: 207.70
InChI Key: DWVGFZFOOYRFLV-KZYPOYLOSA-N
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Description

cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves the esterification of 3-methylpiperidine-4-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of starting materials to the desired product .

Chemical Reactions Analysis

Types of Reactions: cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

    Ethyl 3-methylpiperidine-4-carboxylate: Similar structure but without the cis configuration.

    Methyl 3-methylpiperidine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    3-Methylpiperidine-4-carboxylic acid: The parent acid form of the compound.

Uniqueness: cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity. This configuration can result in different binding affinities and selectivities compared to its trans or non-stereospecific counterparts .

Biological Activity

Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride is a piperidine derivative with significant potential in medicinal chemistry. Its unique structural features, including a piperidine ring substituted with an ethyl ester and a methyl group, contribute to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₈ClNO₂
  • Molecular Weight : Approximately 193.67 g/mol
  • Structural Features :
    • Piperidine ring
    • Ethyl carboxylate group
    • Methyl substitution at the 3-position

Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride interacts with various molecular targets, acting as either an inhibitor or an activator. This modulation influences several biochemical pathways, making it useful in enzyme-substrate interaction studies and receptor binding assays.

Biological Activities

Research indicates that this compound exhibits several pharmacological properties:

  • Anticancer Activity :
    • Studies have demonstrated its potential to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, showing cytotoxicity comparable to established drugs like bleomycin .
  • Enzyme Inhibition :
    • It has been explored for its inhibitory effects on specific enzymes, contributing to its role in drug development.
  • Receptor Binding :
    • The compound's affinity for various receptors has been assessed, indicating potential applications in therapeutic contexts.

Comparative Analysis of Piperidine Derivatives

The following table summarizes the structural differences and biological activities of related compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride C₉H₁₈ClNO₂Ethyl group and methyl substitutionAnticancer, enzyme inhibition
Ethyl 3-methylpiperidine-4-carboxylate C₉H₁₈NO₂Similar backbone without the cis configurationLess stereochemical specificity
N-Methylpiperidine C₇H₁₅NNo carboxylic acid functionalityMore basic; limited biological activity
Piperidine-4-carboxylic acid C₇H₁₃NO₂Contains only one methyl groupMore polar; less lipophilic

The unique cis configuration and combination of functional groups in cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride may confer distinct biological activities compared to these similar compounds.

Case Studies

  • Study on Anticancer Properties :
    A recent study highlighted the compound's ability to induce apoptosis in cancer cells through a mechanism involving mitochondrial pathways. The results indicated that the compound significantly reduced cell viability at concentrations lower than those required for traditional chemotherapeutics .
  • Enzyme Interaction Studies :
    Research focused on the interaction between cis-Ethyl 3-methylpiperidine-4-carboxylate hydrochloride and specific enzymes revealed that it acts as a competitive inhibitor, affecting substrate binding and enzymatic activity. This property is crucial for designing targeted therapies.

Q & A

Basic Research Questions

Q. What are the recommended methods for confirming the stereochemical configuration of cis-ethyl 3-methylpiperidine-4-carboxylate HCl?

  • Methodology : Use X-ray crystallography to resolve the absolute configuration. The SHELX suite (e.g., SHELXL for refinement) is widely employed for small-molecule crystallography due to its robust handling of twinned data and high-resolution refinement . For preliminary analysis, nuclear Overhauser effect (NOE) NMR experiments can differentiate cis and trans isomers by observing spatial proximity of protons on adjacent carbons.

Q. How can researchers verify the purity of synthesized cis-ethyl 3-methylpiperidine-4-carboxylate HCl?

  • Methodology : Combine chromatographic and spectroscopic techniques:

  • HPLC : Use a chiral column (e.g., Chiralpak® IA) with a mobile phase of hexane/isopropanol (90:10) to assess enantiomeric purity.
  • NMR : Compare integration ratios of diagnostic proton signals (e.g., ester methyl vs. piperidine methyl groups) to detect impurities.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks ([M+H]⁺ at m/z 194.1) and fragmentation patterns .

Q. What storage conditions are optimal for maintaining the stability of this compound?

  • Methodology : Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis of the ester group. Stability studies using accelerated degradation (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation products like free carboxylic acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodology :

  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values under standardized conditions (pH, temperature, solvent).
  • Receptor Binding Studies : Use radioligand displacement assays (e.g., with ³H-labeled analogs) to confirm target affinity.
  • Metabolic Stability : Test liver microsome stability to rule out rapid hydrolysis in certain models .

Q. What synthetic strategies minimize racemization during the preparation of cis-ethyl 3-methylpiperidine-4-carboxylate HCl?

  • Methodology :

  • Low-Temperature Alkylation : Conduct alkylation of the piperidine nitrogen at –20°C to reduce base-induced epimerization.
  • Chiral Auxiliaries : Use (R)- or (S)-proline-derived catalysts to enforce stereoselectivity during ring closure.
  • In Situ HCl Salification : Precipitate the hydrochloride salt directly from the reaction mixture to lock the configuration .

Q. How can impurity profiles be characterized for this compound in pharmaceutical-grade synthesis?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat, light, and acidic/alkaline conditions, then analyze via UPLC-MS/MS to identify degradation pathways.
  • Quantitative NMR (qNMR) : Use ¹³C-NMR with internal standards (e.g., maleic acid) to quantify process-related impurities like trans-isomers or unreacted intermediates .

Q. What computational approaches predict the conformational flexibility of cis-ethyl 3-methylpiperidine-4-carboxylate HCl in solution?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Run simulations in explicit solvent (e.g., water/DMSO) using AMBER or GROMACS to model chair-flip transitions in the piperidine ring.
  • Density Functional Theory (DFT) : Calculate energy barriers for ring puckering using B3LYP/6-31G(d) basis sets. Validate with variable-temperature NMR .

Properties

IUPAC Name

ethyl (3R,4R)-3-methylpiperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-3-12-9(11)8-4-5-10-6-7(8)2;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWVGFZFOOYRFLV-KZYPOYLOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCNC[C@@H]1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

cis-Ethyl 3-methylpiperidine-4-carboxylate hcl
cis-Ethyl 3-methylpiperidine-4-carboxylate hcl
cis-Ethyl 3-methylpiperidine-4-carboxylate hcl
cis-Ethyl 3-methylpiperidine-4-carboxylate hcl
cis-Ethyl 3-methylpiperidine-4-carboxylate hcl
cis-Ethyl 3-methylpiperidine-4-carboxylate hcl

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